5-Isoxazoleacetic acid can be classified as a heterocyclic compound and belongs to the broader category of isoxazole derivatives. It is synthesized from various precursors in organic chemistry, often involving reactions that introduce the isoxazole ring into the molecular framework. Its structural formula can be represented as CHNO, indicating the presence of five carbon atoms, five hydrogen atoms, one nitrogen atom, and three oxygen atoms.
The synthesis of 5-isoxazoleacetic acid typically involves several methodologies, including:
The reaction conditions often include solvents such as ethanol or methanol and may require catalysts like sodium acetate or other bases to facilitate the cyclization process. Purification methods typically involve column chromatography to isolate the product from unreacted starting materials and by-products .
The molecular structure of 5-isoxazoleacetic acid features a five-membered ring with one nitrogen atom and one oxygen atom, which contributes to its unique properties. The carboxylic acid functional group (-COOH) attached to the carbon adjacent to the nitrogen enhances its solubility in water and biological systems.
Key structural data include:
5-Isoxazoleacetic acid can participate in various chemical reactions, including:
These reactions are typically carried out under controlled conditions, often requiring heat or specific catalysts to promote the desired transformation without decomposition of the isoxazole ring .
The mechanism of action for 5-isoxazoleacetic acid primarily revolves around its interaction with biological targets. It may act as an inhibitor or modulator in various enzymatic pathways due to its structural similarity to other biologically active compounds.
Research indicates that derivatives of 5-isoxazoleacetic acid exhibit anti-inflammatory and analgesic properties, potentially through inhibition of cyclooxygenase enzymes or modulation of neurotransmitter systems .
5-Isoxazoleacetic acid has several applications in scientific research:
The journey of isoxazole derivatives in pharmaceutical science began with the isolation of naturally occurring isoxazoles, notably ibotenic acid and muscimol from Amanita mushrooms, which demonstrated potent neuropharmacological activities [3]. These discoveries in the mid-20th century sparked systematic exploration of the isoxazole scaffold, leading to the development of synthetic analogs with enhanced pharmacokinetic profiles. The 1960s marked a pivotal advancement with the first reported photolysis studies of isoxazole, revealing its unique rearrangement to oxazole under UV irradiation—a property later exploited in photoaffinity labeling for chemoproteomic studies [3] [7]. This period also witnessed the synthesis of early antibiotic agents featuring the isoxazolyl group, exemplified by oxacillin derivatives (e.g., cloxacillin, dicloxacillin), which leveraged the isoxazole ring’s ability to confer β-lactamase resistance [3].
The 1990s–2000s saw isoxazole achieve prominence as a privileged scaffold in drug discovery, with FDA approvals of drugs like valdecoxib (COX-2 inhibitor), leflunomide (immunomodulator), and gaboxadol (GABA agonist) [4]. Concurrently, synthetic methodologies evolved significantly, transitioning from classical cycloadditions (e.g., reactions of nitrile oxides with alkynes) to innovative green chemistry approaches. Recent advances include multicomponent reactions catalyzed by nanocomposites like g-C₃N₄·OH, enabling room-temperature synthesis of isoxazol-5-ones in aqueous environments with >90% yields [9]. These developments underscore the scaffold’s versatility and adaptability to sustainable synthetic paradigms.
Table 1: Historical Milestones in Isoxazole-Based Drug Development
Time Period | Key Milestone | Significance |
---|---|---|
1960s | Isolation of neuroactive isoxazoles (ibotenic acid, muscimol) | Revealed natural occurrence and bioactivity of isoxazole ring |
1966 | First photolysis study of isoxazole | Discovered N-O bond cleavage enabling photochemical applications |
1970s–1980s | Development of β-lactamase-resistant antibiotics (oxacillin, cloxacillin) | Demonstrated isoxazole’s role in enhancing drug stability |
1990s–2000s | FDA approvals of valdecoxib, leflunomide, gaboxadol | Established isoxazole as a privileged scaffold in diverse therapeutic areas |
2020s | g-C₃N₄·OH-catalyzed multicomponent synthesis | Enabled sustainable, high-yield production under green chemistry principles [9] |
The isoxazole ring—a five-membered heterocycle featuring adjacent oxygen and nitrogen atoms—confers unique electronic and steric properties essential for molecular recognition. Its electron-rich character (pKa ≈ −3 for conjugate acid) enables hydrogen bonding and dipole-dipole interactions with biological targets, while the weak N-O bond (bond energy ~45–60 kcal/mol) facilitates in vivo metabolic transformations or photochemical modifications [3] [7]. These features make isoxazole an ideal bioisostere for carboxylic acids or other heterocycles, enhancing membrane permeability and target affinity.
Structure-activity relationship (SAR) studies highlight the moiety’s sensitivity to substitutions. For instance:
The scaffold’s conformational rigidity is equally crucial. In combretastatin A-4–isoxazole hybrids, the isoxazole ring locks the cis-configuration essential for microtubule destabilization (effective at 0.005–0.02 μM) [7]. Similarly, forskolin–isoxazole conjugates with acetyl groups at C-7 exhibit 120-fold higher antiproliferative activity than parent compounds by rigidifying the diterpene core [7].
Table 2: Impact of Isoxazole Substituents on Biological Activity
Substituent Position | Chemical Modifications | Biological Outcome | Target Interaction |
---|---|---|---|
C3 | Methyl, methoxy, or chloride (aryl ring) | Enhanced antiproliferative activity (IC₅₀ ↓ 40–60%) [7] | Apoptosis induction in U87 cells |
C5 | Pyrimidine annulation | ↑ Cytotoxicity vs. non-annulated analogs [7] | S-phase cell cycle arrest |
C4 (isoxazolones) | Electron-withdrawing groups (Cl, NO₂) | Anti-inflammatory activity (% edema inhibition >70%) [5] | H-bonding with COX-2 (Arg120, Cys41) |
C3/C5 (diaryl systems) | cis-Configuration fixation | Antimitotic activity at nanomolar concentrations [7] | Microtubule destabilization |
5-Isoxazoleacetic acid (5-IAA; C₅H₅NO₃, CAS 4992-21-6) serves as a versatile pharmacophore due to its bifunctional structure: the acetic acid side chain enables carboxylate-mediated interactions (e.g., ionic bonds with basic residues), while the isoxazole ring provides a hydrophobic anchor for binding pockets. Its compact molecular weight (127.10 g/mol) and moderate lipophilicity (cLogP ≈ −0.5) facilitate penetration into biological targets [6].
A seminal application is in macrophage migration inhibitory factor (MIF) inhibitors, where 5-IAA derivatives like ISO-1 ((S,R)-3-(4-hydroxyphenyl)-4,5-dihydro-5-isoxazole acetic acid methyl ester, CID 5288525) bind MIF’s tautomerase active site. Structural analyses reveal that ISO-1 occupies a hydrophobic cavity between MIF homotrimer subunits, disrupting pro-inflammatory signaling [2] [8]. This inhibition counter-regulates glucocorticoid suppression, making ISO-1 efficacious in sepsis models—administration 24h post-cecal ligation significantly improves survival [2].
Derivatization strategies amplify 5-IAA’s utility:
Molecular docking studies confirm that 5-IAA derivatives engage targets through multidentate interactions. For example, anti-inflammatory isoxazolones docked into COX-2 exhibit binding energies of −8.4 to −8.7 kcal/mol, forming hydrogen bonds with catalytic residues (Cys41, Ala151) [5]. These features underscore 5-IAA’s role as a cornerstone for designing enzyme inhibitors in inflammation and oncology.
Table 3: Therapeutic Derivatives of 5-Isoxazoleacetic Acid
Derivative Name | Structure | Therapeutic Application | Mechanistic Insight |
---|---|---|---|
ISO-1 (CID 5288525) | Methyl ester at C3 of 4,5-dihydroisoxazole ring | Sepsis, inflammatory disorders [2] [8] | MIF tautomerase inhibition; IC₅₀ ≈ 7–10 μM |
OXIM-11 | Cyclohexanecarbonyloxime conjugate | Late-stage sepsis therapy [2] | Dual-orientation MIF binding; abolishes glucocorticoid antagonism |
4-Methyl thiazole-substituted methylene isoxazole-5-one | Hybrid heterocycle with thiazole and isoxazolone | Broad-spectrum agent (predicted) [9] | Molecular docking score: −8.5 to −9.0 kcal/mol |
3-[(4-Benzyloxy)phenyl]-4,5-dihydro-5-isoxazole acetic acid | Benzyloxy-extended dihydroisoxazole [10] | Anti-inflammatory lead | Enhanced π-stacking with COX-2 aromatic residues |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4